

Hexafluoroacetylacetone (hfac) as an Etchant in Microelectronics Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoroacetylacetone*

Cat. No.: *B074370*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **hexafluoroacetylacetone** (hfac) as an etchant in microelectronics fabrication.

Hexafluoroacetylacetone, a β -diketone, has emerged as a versatile precursor in dry and atomic layer etching (ALE) processes, enabling precise, controllable, and often selective removal of various materials crucial for the manufacturing of advanced electronic devices.

Introduction to Hexafluoroacetylacetone (hfac) Etching

Hexafluoroacetylacetone (Hhfac) is an organic compound with the formula $\text{CF}_3\text{C}(\text{O})\text{CH}_2\text{C}(\text{O})\text{CF}_3$. Its utility as an etchant stems from its ability to form volatile metal-hfac complexes upon reaction with metal oxides or other surfaces. This property is particularly advantageous in atomic layer etching, a technique that allows for layer-by-layer removal of material with sub-nanometer precision.

The general mechanism involves the reaction of hfac with a surface, often a metal oxide, to form a volatile organometallic compound, which can then be removed from the surface. This process is typically self-limiting, making it ideal for controlled etching applications.

Key Applications and Experimental Data

Hexafluoroacetylacetone has been successfully employed in the etching of several key materials in microelectronics, including aluminum oxide (Al_2O_3), copper (Cu), and cobalt (Co).

Atomic Layer Etching (ALE) of Aluminum Oxide (Al_2O_3)

ALE of Al_2O_3 using hfac is a plasma-assisted process that offers excellent control over the etch rate. The process involves sequential exposure of the Al_2O_3 surface to hfac vapor and a plasma, typically hydrogen (H_2) plasma.

Quantitative Data for Al_2O_3 ALE

Parameter	Value	Reference
Etch per Cycle (EPC)	$0.16 \pm 0.02 \text{ nm/cycle}$	[1] [2]
Substrate Temperature	350 °C	[2]
Synergy	98%	[1] [2]
Selectivity ($\text{Al}_2\text{O}_3:\text{SiO}_2$)	High (no change observed on SiO_2 after hfac exposure)	[2]

Atomic Layer Etching (ALE) of Copper (Cu)

The ALE of copper using hfac is a thermal process that involves a two-step cycle: oxidation of the copper surface followed by exposure to hfac vapor. The choice of oxidant significantly impacts the etch rate.[\[3\]](#)[\[4\]](#)

Quantitative Data for Copper ALE

Oxidant	Oxidized Layer	Etch per Cycle (EPC)	Substrate Temperature	Reference
Molecular Oxygen (O ₂)	~0.3 nm Cu ₂ O	~0.09 nm	275 °C	[3][4]
Ozone (O ₃)	~15 nm CuO	8.4 nm	Room Temperature (oxidation), 210 °C (hfac exposure)	[3][5]

This process shows excellent selectivity, as hfac does not attack dielectric materials like SiO₂ or SiN_x.[3][4]

Atomic Layer Etching (ALE) of Cobalt (Co)

The ALE of cobalt is a thermal process that utilizes sequential exposures to chlorine (Cl₂) gas and hfac vapor.[6] This process is highly temperature-dependent.

Quantitative Data for Cobalt ALE

Substrate Temperature	Etch per Cycle (EPC)	Reference
140 °C	0.2 nm/cycle	[6]
185 °C	1.6 nm/cycle	[6]

Another approach for cobalt ALE involves using sulfonyl chloride (SO₂Cl₂) for chlorination followed by hfac for ligand exchange, yielding an EPC of 0.15 nm/cycle at 180 °C.[7] A plasma-based method has also been demonstrated, involving an initial plasma oxidation of cobalt at 25 °C followed by organometallization with acetylacetone at 210 °C, resulting in an etch amount of 0.6 nm per cycle.[8]

Experimental Protocols

Protocol for Atomic Layer Etching of Al₂O₃

This protocol describes a plasma-assisted ALE process for Al_2O_3 .

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Al_2O_3 Atomic Layer Etching Workflow.

Methodology:

- hfac Exposure: Introduce **hexafluoroacetylacetone** (hfac) vapor into the reaction chamber to react with the Al_2O_3 surface.
- Purge 1: Purge the chamber with an inert gas (e.g., Ar or N_2) to remove any unreacted hfac and gaseous byproducts.
- H_2 Plasma Exposure: Introduce a hydrogen (H_2) plasma to remove the hfac-surface species.
- Purge 2: Purge the chamber again with an inert gas to remove any remaining reactants and byproducts.
- Repeat the cycle to achieve the desired etch depth.

Protocol for Thermal Atomic Layer Etching of Copper

This protocol outlines the thermal ALE process for copper.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Copper Atomic Layer Etching Workflow.

Methodology:

- Oxidation: Expose the copper surface to an oxidant.
 - For O₂: Use molecular oxygen at a pressure of approximately 7 mTorr at 275 °C for about 40 minutes to form a self-limiting Cu₂O layer.[5]
 - For O₃: Expose the copper surface to ozone at room temperature for approximately 70 minutes to form a CuO layer.[5]
- Purge 1: Purge the chamber with an inert gas.
- hfac Exposure: Introduce hfac vapor into the chamber. The reaction to form the volatile Cu(hfac)₂ complex occurs at the substrate temperature. For the ozone-oxidized surface, a temperature of 210 °C and a hfac pressure of 4.5 mTorr can be used.[5]
- Purge 2: Purge the chamber with an inert gas to remove the volatile etch products, primarily Cu(hfac)₂ and H₂O.[3][4]
- Repeat the cycle as necessary.

Protocol for Thermal Atomic Layer Etching of Cobalt

This protocol details the thermal ALE process for cobalt using chlorine and hfac.

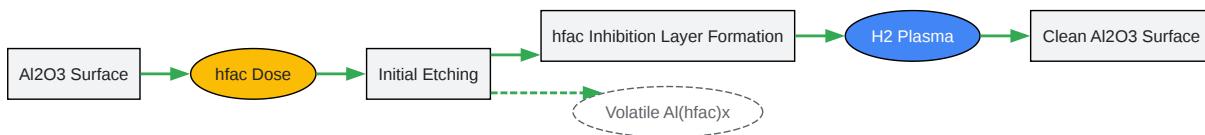
Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Cobalt Atomic Layer Etching Workflow.

Methodology:

- Chlorination: Expose the cobalt surface to a mixture of argon (Ar) and chlorine (Cl₂) gas. A typical condition is a flow of 60 sccm Ar and 15 sccm Cl₂ for 20 seconds.[6]
- Purge 1: Pump the chamber down to base pressure and then purge with nitrogen (N₂) for 30 seconds.[6]
- hfac Exposure: Introduce hfac vapor at a controlled partial pressure. For example, a partial pressure of 30 mTorr for 45 seconds.[6]
- Purge 2: Purge the chamber with an inert gas.
- Repeat the cycle to achieve the desired etch depth. The substrate temperature is a critical parameter for controlling the etch rate.[6]


Reaction Mechanisms

The etching processes described above rely on the formation of volatile metal-hfac complexes.

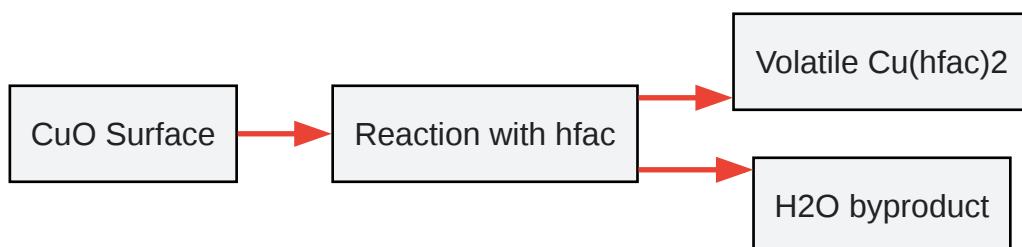
Al₂O₃ Etching Mechanism

The ALE of Al₂O₃ with hfac and H₂ plasma is hypothesized to proceed via an etch inhibition and surface cleaning mechanism.[1][2]

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Al₂O₃ Etching Mechanism with hfac and H₂ Plasma.


During the hfac dose, the surface is initially etched, forming volatile aluminum-hfac species. Subsequently, the surface becomes saturated with hfac species, forming an inhibition layer that

prevents further etching. The H₂ plasma step then removes this inhibition layer, cleaning the surface for the next cycle.[1][2]

Copper Etching Mechanism

The etching of copper oxide by hfac involves the formation of a volatile copper(II) hexafluoroacetylacetone complex, Cu(hfac)₂.[9] For the etching of Cu₂O, a disproportionation reaction is involved.[3][4]

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Copper Oxide Etching Mechanism with hfac.

Cobalt Etching Mechanism

The thermal dry etching of cobalt with chlorine and hfac involves the formation of volatile cobalt-containing products. Thermal desorption analysis suggests that the desorbing products may contain Co³⁺.[10] In the case of using sulfuryl chloride, the volatile product is believed to be CoCl₂(hfac).[7]

Safety Precautions

Hexafluoroacetylacetone is a flammable liquid and vapor and is toxic if swallowed. It can cause severe skin burns and eye damage.[11] Therefore, it is crucial to handle this chemical with appropriate safety measures in a laboratory or cleanroom environment.

General Safety Guidelines:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, face shield, and chemical-resistant gloves (e.g., nitrile gloves).[12]

- Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[13]
- Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[13]
- Spills: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup. Ensure proper ventilation.[13]
- Waste Disposal: Dispose of hfac and its byproducts as hazardous waste according to local regulations.[15]

Cleanroom Specific Precautions:

- Adhere to all standard cleanroom protocols, including proper gowning procedures.
- Ensure that the exhaust from the etching equipment is properly scrubbed to remove any hazardous byproducts before release.
- Have an emergency response plan in place for chemical spills or exposures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigation of the atomic layer etching mechanism for Al₂O₃ using hexafluoroacetylacetone and H₂ plasma - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of the atomic layer etching mechanism for Al₂O₃ using hexafluoroacetylacetone and H₂ plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]

- 4. researchgate.net [researchgate.net]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. Molecular mechanisms of atomic layer etching of cobalt with sequential exposure to molecular chlorine and diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Kinetics and Mechanism for the Reaction of Hexafluoroacetylacetone with CuO in Supercritical Carbon Dioxide - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 10. Molecular mechanisms of atomic layer etching of cobalt with sequential exposure to molecular chlorine and diketones | CoLab [colab.ws]
- 11. fishersci.com [fishersci.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- To cite this document: BenchChem. [Hexafluoroacetylacetone (hfac) as an Etchant in Microelectronics Fabrication: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074370#hexafluoroacetylacetone-as-an-etchant-in-microelectronics-fabrication>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com